molecular formula C6H7N3O4 B7765418 ethyl 4-nitro-1H-imidazole-5-carboxylate

ethyl 4-nitro-1H-imidazole-5-carboxylate

Cat. No.: B7765418
M. Wt: 185.14 g/mol
InChI Key: JFHZQABGMJXACV-UHFFFAOYSA-N
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Description

ethyl 4-nitro-1H-imidazole-5-carboxylate is a chemical compound listed in the PubChem database It is known for its unique properties and applications in various fields of science and industry

Preparation Methods

The preparation of ethyl 4-nitro-1H-imidazole-5-carboxylate involves several synthetic routes and reaction conditions. One common method includes the use of specific reagents and catalysts under controlled temperature and pressure conditions. Industrial production methods often involve large-scale synthesis using automated systems to ensure consistency and purity of the compound.

Chemical Reactions Analysis

ethyl 4-nitro-1H-imidazole-5-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

ethyl 4-nitro-1H-imidazole-5-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it serves as a tool for studying cellular mechanisms and pathways. In medicine, it has potential therapeutic applications, particularly in the development of new drugs. Industrially, it is used in the production of various materials and chemicals.

Mechanism of Action

The mechanism of action of ethyl 4-nitro-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. This can lead to changes in cellular processes and functions, making it a valuable tool in research and therapeutic applications.

Comparison with Similar Compounds

ethyl 4-nitro-1H-imidazole-5-carboxylate can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable structures and properties, but this compound stands out due to its specific applications and effectiveness in certain reactions and processes. Some similar compounds include those listed in the PubChem database with similar structural features.

References

Properties

IUPAC Name

ethyl 4-nitro-1H-imidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O4/c1-2-13-6(10)4-5(9(11)12)8-3-7-4/h3H,2H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFHZQABGMJXACV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CN1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N=CN1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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